6-Cyclobutyl-1,4-oxazepane
Overview
Description
Mechanism of Action
1,4-Oxazepane derivatives represent an extensive group of crucial heterocyclic compounds, several of which find applications as dopamine D4 receptor ligands . They also exhibit antifungal, antibacterial, and anticonvulsant activities . The basic unit oxazepane is found in important natural products such as neurotoxin and batrachotoxin .
The synthesis of 1,4-oxazepane derivatives includes reductive etherification, reductive amination, phosphine-triggered tandem [3+4] annulation reaction, SN2-type ring opening reaction, Solid Phase Synthesis, Liquid Phase Synthesis, Cu(I)-catalyzed cycloaddition reaction, and several multistep reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclobutyl-1,4-oxazepane can be achieved through various methods. One common approach involves the cyclization of N-propargylamines. This method is known for its high atom economy and shorter synthetic routes . Another method involves the copper-catalyzed [3+2] cycloaddition reaction, which is a popular method for synthesizing oxazepane derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-induced reactions and copper catalysis are common in industrial settings due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-Cyclobutyl-1,4-oxazepane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the oxygen and nitrogen atoms in the ring, which provide reactive sites for different reagents .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazepane-2,3-diones, while reduction reactions can produce oxazepane-2-ols .
Scientific Research Applications
6-Cyclobutyl-1,4-oxazepane has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Research: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It is used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
6-Cyclobutyl-1,4-oxazepane can be compared with other similar compounds, such as 1,4-diazepane and other oxazepane derivatives. These compounds share similar structural features but differ in their specific chemical properties and biological activities . The unique cyclobutyl group in this compound distinguishes it from other oxazepanes, potentially leading to different reactivity and applications.
List of Similar Compounds
Properties
IUPAC Name |
6-cyclobutyl-1,4-oxazepane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-2-8(3-1)9-6-10-4-5-11-7-9/h8-10H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHASZGCGFIWUIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2CNCCOC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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